![molecular formula C17H18N4O3S2 B2850614 2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251620-19-5](/img/structure/B2850614.png)
2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
Triazole derivatives, including the one , have been studied for their potential as anticancer agents . The triazole ring is a common motif in many pharmacologically active compounds, and modifications to this core structure can lead to compounds with significant biological activity. In particular, the ability to inhibit kinase enzymes, which are critical in cell signaling pathways, makes these compounds valuable in the design of anticancer drugs .
Antimicrobial Properties
The triazole core is also known for its antimicrobial properties . By interacting with enzymes and receptors in bacterial and fungal cells, triazole derivatives can disrupt essential biological processes, leading to their death. This makes them promising candidates for developing new antibiotics and antifungals, especially in the face of rising antibiotic resistance .
Enzyme Inhibition
Compounds like “2-benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” can act as enzyme inhibitors . They can be designed to target specific enzymes within biological pathways, potentially leading to therapeutic applications in diseases where such enzymes are dysregulated. This includes conditions like hypertension, diabetes, and neurological disorders .
Agricultural Applications
In agriculture, triazole derivatives can be used to create more effective pesticides and herbicides . Their ability to interfere with the growth and reproduction of pests and weeds can help protect crops and increase yields. Additionally, their potential use in plant growth regulation could optimize agricultural practices .
Industrial Applications
In the industrial sector, triazole derivatives are explored for their use in creating new materials with unique properties . For example, they can be incorporated into polymers to enhance durability or used in the synthesis of energetic materials due to their stability and performance characteristics .
Environmental Science
Triazole derivatives are being investigated for their role in environmental science . They could be used in the remediation of pollutants or as part of sensors to detect environmental contaminants. Their chemical properties may allow them to bind to and neutralize harmful substances in the environment .
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their ability to bind to various enzymes and receptors, thus exhibiting versatile biological activities . The specific interactions of this compound with its targets would depend on the structural characteristics of both the compound and the target.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Pharmacokinetics
Triazole compounds are known to have a broad range of therapeutic applications, suggesting that they have favorable pharmacokinetic properties . The impact of these properties on the bioavailability of the compound would depend on factors such as the compound’s chemical structure and the patient’s physiological condition.
Result of Action
The diverse biological activities of triazole compounds suggest that they can induce a variety of molecular and cellular effects .
properties
IUPAC Name |
2-benzyl-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c22-17-20-13-15(26(23,24)19-8-10-25-11-9-19)6-7-16(20)18-21(17)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQISSKRIMLSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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